6-Acetyl-8-cyclopentyl-5-methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one bis(2-hydroxyethanesulfonate)
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Overview
Description
6-Acetyl-8-cyclopentyl-5-methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one bis(2-hydroxyethane-1-sulfonate) is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidinone core, substituted with various functional groups that contribute to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-8-cyclopentyl-5-methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one bis(2-hydroxyethane-1-sulfonate) involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the pyrido[2,3-d]pyrimidinone core: This is achieved through a cyclization reaction involving appropriate precursors.
Introduction of the acetyl and cyclopentyl groups: These groups are introduced through selective alkylation and acylation reactions.
Attachment of the piperazinyl and pyridinyl groups: This step involves nucleophilic substitution reactions to attach the piperazinyl and pyridinyl moieties to the core structure.
Formation of the bis(2-hydroxyethane-1-sulfonate) salt: The final compound is converted into its bis(2-hydroxyethane-1-sulfonate) salt form to enhance its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Acetyl-8-cyclopentyl-5-methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one bis(2-hydroxyethane-1-sulfonate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the piperazinyl and pyridinyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated solvents, bases like sodium hydroxide or potassium carbonate, and various nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
6-Acetyl-8-cyclopentyl-5-methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one bis(2-hydroxyethane-1-sulfonate) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or activator, modulating the activity of these targets and affecting various cellular pathways. The exact mechanism depends on the specific application and the biological context in which it is used.
Comparison with Similar Compounds
Similar Compounds
Palbociclib: A similar compound known for its use as a CDK4/6 inhibitor in cancer therapy.
Ribociclib: Another CDK4/6 inhibitor with a similar structure and function.
Abemaciclib: Also a CDK4/6 inhibitor, used in the treatment of certain types of cancer.
Uniqueness
6-Acetyl-8-cyclopentyl-5-methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one bis(2-hydroxyethane-1-sulfonate) is unique due to its specific substitution pattern and the presence of the bis(2-hydroxyethane-1-sulfonate) salt form, which may confer distinct solubility and stability properties compared to other similar compounds.
Properties
Molecular Formula |
C28H41N7O10S2 |
---|---|
Molecular Weight |
699.8 g/mol |
IUPAC Name |
6-acetyl-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one;2-hydroxyethanesulfonic acid |
InChI |
InChI=1S/C24H29N7O2.2C2H6O4S/c1-15-19-14-27-24(28-20-8-7-18(13-26-20)30-11-9-25-10-12-30)29-22(19)31(17-5-3-4-6-17)23(33)21(15)16(2)32;2*3-1-2-7(4,5)6/h7-8,13-14,17,25H,3-6,9-12H2,1-2H3,(H,26,27,28,29);2*3H,1-2H2,(H,4,5,6) |
InChI Key |
JTFRNKJTIFYKPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C.C(CS(=O)(=O)O)O.C(CS(=O)(=O)O)O |
Origin of Product |
United States |
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